3,6-Di(4-pyridylethynyl)carbazole
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Overview
Description
3,6-Di(4-pyridylethynyl)carbazole is a compound with significant interest in the field of organic electronics and materials science. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound known for its excellent photochemical and thermal stability, as well as its good hole-transport ability . The molecular formula of this compound is C26H15N3, and it has a molecular weight of 369.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(4-pyridylethynyl)carbazole typically involves the Sonogashira coupling reaction, which is a widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine or diisopropylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity. This would include careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(4-pyridylethynyl)carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the aromatic rings or the nitrogen atom, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Di(4-pyridylethynyl)carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties
Mechanism of Action
The mechanism of action of 3,6-Di(4-pyridylethynyl)carbazole involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it acts as a hole-transport material. The molecular targets and pathways involved include the interaction with other π-conjugated systems and the facilitation of charge transport through the material .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(4-bromophenyl)carbazole
- 3,6-Di(4-methoxyphenyl)carbazole
- 3,6-Di(4-nitrophenyl)carbazole
Uniqueness
3,6-Di(4-pyridylethynyl)carbazole is unique due to its combination of pyridyl and ethynyl groups, which enhance its electronic properties and make it particularly suitable for applications in organic electronics. The presence of the pyridyl groups also allows for potential coordination with metal ions, which can be useful in the development of metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C26H15N3 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,6-bis(2-pyridin-4-ylethynyl)-9H-carbazole |
InChI |
InChI=1S/C26H15N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h5-18,29H |
InChI Key |
VWVOTILQHOMJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C#CC5=CC=NC=C5 |
Origin of Product |
United States |
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